3-Cyclopropyl-1-[1-(3,4-difluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure . The presence of the cyclopropyl group and the piperidine ring could introduce interesting conformational aspects to the molecule’s structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the imidazolidine-2,4-dione moiety could potentially undergo hydrolysis or reduction reactions. The difluorobenzoyl group might also be susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorobenzoyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Cyclocondensation Reactions
Cyclocondensation reactions involving methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with various reagents lead to the formation of imidazolidine-2,4-diones among other heterocyclic compounds. This process highlights the synthetic utility of compounds with imidazolidine-2,4-dione structures in constructing diverse heterocyclic systems, which are crucial in pharmaceutical chemistry (Sokolov et al., 2013).
Cannabinoid Receptor Agonists
Compounds structurally related to imidazolidine-2,4-diones have been characterized as peripherally restricted cannabinoid CB2 receptor agonists. These studies are significant for understanding the therapeutic potential of these compounds in treating conditions such as nephrotoxicity without central nervous system effects (Mukhopadhyay et al., 2016).
Electron Delocalization Studies
Research on N-heterocyclic carbenes (NHCs) with N-fluorophenyl substituents involves imidazolidine-4,5-diones. These studies shed light on the impact of electron delocalization on the stability and structure of potential NHC precursors, contributing to the development of more effective catalysts in synthetic chemistry (Hobbs et al., 2010).
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(3,4-difluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O3/c19-14-4-1-11(9-15(14)20)17(25)21-7-5-12(6-8-21)22-10-16(24)23(18(22)26)13-2-3-13/h1,4,9,12-13H,2-3,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHSRJUFQIFCBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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